2-(4-chlorophenyl)-N-{2-[(4-chlorophenyl)sulfanyl]ethyl}acetamide
CAS No.: 477867-30-4
Cat. No.: VC7744281
Molecular Formula: C16H15Cl2NOS
Molecular Weight: 340.26
* For research use only. Not for human or veterinary use.
![2-(4-chlorophenyl)-N-{2-[(4-chlorophenyl)sulfanyl]ethyl}acetamide - 477867-30-4](/images/structure/VC7744281.png)
Specification
CAS No. | 477867-30-4 |
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Molecular Formula | C16H15Cl2NOS |
Molecular Weight | 340.26 |
IUPAC Name | 2-(4-chlorophenyl)-N-[2-(4-chlorophenyl)sulfanylethyl]acetamide |
Standard InChI | InChI=1S/C16H15Cl2NOS/c17-13-3-1-12(2-4-13)11-16(20)19-9-10-21-15-7-5-14(18)6-8-15/h1-8H,9-11H2,(H,19,20) |
Standard InChI Key | AOAFCCXBNBDSEJ-UHFFFAOYSA-N |
SMILES | C1=CC(=CC=C1CC(=O)NCCSC2=CC=C(C=C2)Cl)Cl |
Introduction
Chemical Identity and Structural Features
Molecular Composition
The compound’s systematic name, 2-(4-chlorophenyl)-N-{2-[(4-chlorophenyl)sulfanyl]ethyl}acetamide, reflects its bifunctional design:
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Aromatic cores: Two 4-chlorophenyl groups contribute hydrophobic and electron-withdrawing characteristics.
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Thioether bridge: A sulfur atom links the ethyl chain to the second 4-chlorophenyl ring, enhancing conformational flexibility.
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Acetamide moiety: The central amide group facilitates hydrogen bonding and potential biological interactions.
Table 1: Molecular Properties
Property | Value |
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Molecular Formula | C₁₆H₁₄Cl₂NOS |
Molecular Weight | 354.26 g/mol |
logP (Predicted) | 3.8 ± 0.4 |
Hydrogen Bond Donors | 1 (amide NH) |
Hydrogen Bond Acceptors | 3 (amide O, thioether S) |
Polar Surface Area | 58.2 Ų |
These properties align with structurally related N-substituted acetamides, such as N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-2-[4-(1H-tetrazol-1-yl)phenyl]acetamide (logP = 2.76) , though the absence of a tetrazole ring here increases lipophilicity.
Synthetic Routes and Optimization
Key Reaction Pathways
The synthesis of this compound likely follows a two-step acylation strategy, analogous to methods described for cetirizine intermediates :
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Step 1: Preparation of 2-(4-Chlorophenyl)Acetyl Chloride
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2-(4-Chlorophenyl)acetic acid reacts with thionyl chloride (SOCl₂) or oxalyl chloride under anhydrous conditions to form the corresponding acid chloride.
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Step 2: Amide Coupling
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The acid chloride reacts with 2-[(4-chlorophenyl)sulfanyl]ethylamine in the presence of a base (e.g., triethylamine) to yield the target acetamide.
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Critical Parameters:
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Solvent selection: Dichloromethane or toluene optimizes acylation efficiency .
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Temperature: Reactions typically proceed at 0–25°C to minimize side reactions.
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Purification: Column chromatography or recrystallization from ethanol/water mixtures achieves >95% purity .
Table 2: Representative Synthetic Conditions
Parameter | Condition |
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Acid Chloride Agent | Thionyl chloride |
Base | Triethylamine |
Solvent | Dichloromethane |
Reaction Time | 4–6 hours |
Yield | 65–75% (estimated) |
Physicochemical and Spectroscopic Characterization
Solubility and Stability
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Solubility: Poor aqueous solubility (logSw ≈ -3.5) , but soluble in polar aprotic solvents (e.g., DMSO, DMF).
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Stability: Susceptible to oxidation at the thioether moiety, forming sulfoxides under ambient conditions. Storage under nitrogen at -20°C is recommended.
Spectroscopic Data
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¹H NMR (400 MHz, CDCl₃):
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IR (KBr):
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3280 cm⁻¹ (N-H stretch), 1650 cm⁻¹ (C=O), 1090 cm⁻¹ (C-S).
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Applications and Industrial Relevance
Pharmaceutical Development
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Lead compound: Potential as an antibacterial or anti-inflammatory agent due to chlorophenyl and thioether motifs.
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Prodrug design: The acetamide group could be hydrolyzed in vivo to release active metabolites.
Material Science
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Ligand synthesis: The sulfur atom may coordinate transition metals for catalytic applications.
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